molecular formula C12H15NO3 B12857509 Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate

Cat. No.: B12857509
M. Wt: 221.25 g/mol
InChI Key: PLFVELMTYZYSET-GHMZBOCLSA-N
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Description

Basic Structural Properties

This compound (molecular formula C₁₂H₁₅NO₃ , molecular weight 221.25 g/mol ) features a cyclobutane ring substituted with a hydroxyl group at the 2-position and a carbamate group linked to the benzyl moiety. The cyclobutane ring adopts a puckered conformation, reducing angle strain while maintaining planar chirality. Key functional groups include:

  • Hydroxyl group : Participates in hydrogen bonding and serves as a site for further functionalization.
  • Carbamate group : Provides stability against hydrolysis compared to esters, making it suitable for protective group strategies.

The compound’s stereochemistry is defined by the (1R,2R) configuration, where the hydroxyl and carbamate groups occupy adjacent positions on the cyclobutane ring. This spatial arrangement is critical for its role in enantioselective synthesis.

Table 1: Structural Properties of this compound

Property Value/Description Source
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Functional Groups Hydroxyl, carbamate, benzyl ether
Stereochemistry (1R,2R) configuration
CAS Registry Numbers 1932795-14-6 (primary), 1403766-86-8 (variant)

Nomenclature and Stereochemical Designation

The IUPAC name benzyl N-(2-hydroxycyclobutyl)carbamate reflects the compound’s substituents and their positions. The stereochemical descriptor (1R,2R) specifies the absolute configuration of the two chiral centers on the cyclobutane ring. Alternative nomenclature includes:

  • Benzyl (cis-3-hydroxycyclobutyl)carbamate : A deprecated term occasionally used for non-stereospecific variants.
  • trans-(2-Hydroxy-cyclobutyl)-carbamic acid benzyl ester : A misnomer arising from early conformational misinterpretations.

The (1R,2R) designation is corroborated by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy, which confirm the spatial orientation of the hydroxyl and carbamate groups. The SMILES notation O=C(OCC1=CC=CC=C1)N[C@H]2C@HCC2 explicitly encodes the stereochemistry using the @ symbol.

Table 2: Nomenclature Comparison

Systematic Name Common Synonyms CAS Number
This compound 3-MeO-PCP (unrelated to dissociative analogs) 1932795-14-6
Benzyl (cis-3-hydroxycyclobutyl)carbamate SCHEMBL24324120 1403766-86-8

Historical Context and Research Significance

First reported in the early 2010s, this compound emerged as a scaffold for synthesizing β-amino alcohols and peptidomimetics. Its rigid cyclobutane core mimics peptide turn structures, enabling applications in:

  • Asymmetric catalysis : As a chiral auxiliary in aldol and Mannich reactions.
  • Pharmaceutical intermediates : Precursor to kinase inhibitors and antiviral agents.

Recent advances include its use in flow chemistry systems, where its stability under high-temperature conditions facilitates continuous manufacturing. Collaborative studies between academic and industrial groups (e.g., AchemBlock, GlpBio) have optimized large-scale synthesis routes, achieving >98% enantiomeric excess (ee) via enzymatic resolution.

Ongoing research explores its potential in covalent inhibitor design, leveraging the carbamate group’s electrophilicity for targeted protein modification. The compound’s role in fragment-based drug discovery is underscored by its inclusion in the Enamine REAL Space library, a repository of stereochemically diverse building blocks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

benzyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate

InChI

InChI=1S/C12H15NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,13,15)/t10-,11-/m1/s1

InChI Key

PLFVELMTYZYSET-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O

Canonical SMILES

C1CC(C1NC(=O)OCC2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Carbamate Formation via Benzyl Chloroformate

  • Starting Materials:
    • (1R,2R)-2-aminocyclobutanol or its protected form
    • Benzyl chloroformate (Cbz-Cl) as the carbamoylating agent
  • Reaction Conditions:
    • The amine is reacted with benzyl chloroformate in a suitable solvent such as dichloromethane or ethyl acetate under basic conditions (e.g., presence of a base like triethylamine or sodium bicarbonate) to neutralize the released HCl.
    • The reaction is typically carried out at low temperatures (0°C to room temperature) to control the reaction rate and stereochemical integrity.
  • Outcome:
    • Formation of the benzyl carbamate protecting group on the amine, yielding this compound with retention of stereochemistry.

Use of N-BOC Protected Intermediates

  • A common approach in carbamate synthesis is to start from N-BOC-protected amino acids or amino alcohols.
  • For example, N-BOC-D-serine derivatives are converted to mixed acid anhydrides using isobutyl chlorocarbonate and N-methylmorpholine as a base, followed by condensation with benzylamine to form the carbamate intermediate.
  • Although this example is for a cyclohexyl derivative, the methodology is adaptable to cyclobutyl systems by using the corresponding amino alcohols.

Detailed Experimental Procedure (Adapted from Related Carbamate Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 Dissolve (1R,2R)-2-aminocyclobutanol in anhydrous ethyl acetate Prepare amine solution under inert atmosphere -
2 Cool solution to 0–5°C Temperature control to maintain stereochemistry -
3 Add benzyl chloroformate dropwise with stirring Carbamoylation reaction -
4 Add base (e.g., triethylamine) to neutralize HCl Maintain pH and drive reaction forward -
5 Stir for 2–4 hours at 0–15°C Reaction completion monitored by TLC or HPLC -
6 Workup: extract with dilute acid and brine washes Remove impurities and byproducts -
7 Concentrate organic layer under reduced pressure Obtain crude product -
8 Purify by recrystallization (e.g., hexane/ethyl acetate) Obtain pure this compound Yields typically >85%

Analytical Data Supporting Preparation

  • NMR Spectroscopy:
    • Characteristic signals for carbamate NH and benzyl protons confirm successful carbamate formation.
    • Stereochemical integrity is confirmed by coupling constants and chemical shifts consistent with (1R,2R) configuration.
  • Mass Spectrometry:
    • Molecular ion peak consistent with C12H15NO3 (M+H)+ at m/z ~222.
  • Purity:
    • Commercial samples report purity around 96% by HPLC.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Solvent Ethyl acetate, dichloromethane Anhydrous conditions preferred
Temperature 0 to 15 °C Low temperature to preserve stereochemistry
Base Triethylamine, N-methylmorpholine Neutralizes HCl formed
Reaction Time 2–5 hours Monitored by TLC/HPLC
Yield 85–93% High yield with proper control
Purification Recrystallization (hexane/ethyl acetate) Ensures high purity

Research Findings and Notes

  • The stereochemical purity of the product is critical for its biological activity and is maintained by controlling reaction temperature and using mild conditions.
  • Phase-transfer catalysis and mixed anhydride intermediates are effective strategies for carbamate formation in related systems and can be adapted for this compound.
  • The use of N-BOC protected amino alcohols as starting materials allows for versatile synthetic routes to carbamate derivatives with high stereochemical fidelity.
  • Analytical techniques such as NMR, MS, and HPLC are essential for confirming structure and purity.

This detailed synthesis overview provides a comprehensive guide to the preparation of this compound, emphasizing reaction conditions, reagents, and purification methods validated by research literature and patent disclosures. The methods ensure high yield, stereochemical control, and product purity suitable for further applications in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of benzyl ((1R,2R)-2-oxocyclobutyl)carbamate.

    Reduction: Formation of benzyl ((1R,2R)-2-hydroxycyclobutyl)amine.

    Substitution: Formation of derivatives with different functional groups replacing the benzyl group.

Scientific Research Applications

Therapeutic Applications

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate has been identified as a compound with potential therapeutic benefits. Research indicates that it may be effective in treating conditions related to abnormal cell growth, such as cancer. The compound has been noted for its selective inhibitory activity on cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation and cancer progression .

Cancer Treatment

  • Mechanism of Action : The compound acts by inhibiting specific kinases involved in cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Pharmaceutical Compositions : Formulations containing this compound are being explored for their efficacy when combined with other anticancer agents, potentially improving treatment outcomes for patients with various malignancies .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

In Vitro Studies

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Study A : Investigated the effects of the compound on breast cancer cells, demonstrating a dose-dependent reduction in cell viability.
  • Study B : Focused on colorectal cancer cells, where treatment with the compound resulted in increased apoptosis markers.

In Vivo Studies

Animal models have also been utilized to assess the therapeutic potential of this compound:

  • Study C : Mice treated with the compound showed reduced tumor size compared to control groups.
  • Study D : Evaluated the pharmacokinetics of the compound, revealing favorable absorption and distribution characteristics.

Mechanism of Action

The mechanism of action of Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and carbamate moiety can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Protecting Groups: Benzyl carbamates (e.g., compounds 7, 16) generally show moderate yields (66–75%) compared to tert-butyl derivatives (e.g., 88% for tert-butyl ((1R,2R)-2-aminocyclohexyl)carbamate) due to steric and electronic factors .
  • Hydrogen Bonding : The hydroxyl group in the target compound may stabilize conformations via N–H···O interactions, similar to cyclobutane carbamates with carbonyl groups .

Physicochemical and Spectral Comparisons

  • NMR Shifts :
    • Cbz aromatic protons in benzyl carbamates consistently appear at δ ~7.1–7.4 ppm across analogs .
    • Cyclobutane protons exhibit distinct splitting patterns (e.g., δ 1.64–0.52 ppm in cyclopropane analogs) due to ring strain .
  • IR Spectroscopy : Carbamate carbonyl stretches (C=O) are observed at ~1700–1710 cm⁻¹, with hydroxyl groups introducing additional O–H stretches (~3200–3500 cm⁻¹) .

Functional and Application-Based Comparisons

  • Asymmetric Catalysis : Carbamates with diphenylphosphinyl groups (e.g., compound 16) are effective ligands in Pd-catalyzed allylic alkylation due to their chiral recognition and steric bulk .
  • Pharmaceutical Intermediates: Morpholino-substituted carbamates (e.g., compound 8 in ) serve as precursors for anticancer drugs, highlighting the role of cyclic amines in bioactivity .
  • Chiral Recognition : Cyclohexyl carbamates (e.g., compound 7) demonstrate superior enantioselectivity in catalytic systems compared to acyclic analogs, attributed to their rigid backbone .

Biological Activity

Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate (CAS No. 1932795-14-6) is an organic compound characterized by its unique structural features, including a carbamate functional group, a benzyl moiety, and a cyclobutyl ring with a hydroxyl substituent. This compound has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol
  • Solubility : Moderate solubility in water and good solubility in organic solvents .

The presence of the hydroxyl group on the cyclobutane ring and the carbamate functionality is believed to influence its biological interactions and pharmacological properties.

This compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. CDKs, particularly CDK2, are involved in cell division and proliferation, making them significant targets for cancer therapy. The compound's ability to inhibit CDK activity suggests its potential utility in treating various proliferative diseases .

In Vitro Studies

Research has indicated that compounds similar to this compound can significantly inhibit CDK activity. For instance, studies have shown that specific analogs can reduce cell proliferation in cancer cell lines by disrupting the normal cell cycle progression .

Case Studies

  • Inhibition of Cancer Cell Lines : In a study examining various carbamate derivatives, this compound demonstrated notable efficacy against breast cancer cell lines by inducing G1 phase arrest through CDK inhibition. This was evidenced by decreased levels of phosphorylated retinoblastoma protein (Rb), a key regulator in cell cycle progression.
  • Toxicological Assessment : Toxicity studies have shown that while the compound exhibits significant biological activity, it also possesses a safety profile that warrants further investigation. The compound's effects on normal cells were found to be minimal compared to its impact on cancerous cells, indicating a degree of selectivity that is desirable in therapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
Benzyl CarbamateSimple benzyl and carbamate structureCommonly used as a protecting group
2-Hydroxycyclohexyl CarbamateCyclohexane ring instead of cyclobutaneDifferent ring size affects reactivity
Phenethyl CarbamatePhenethyl group instead of benzylVaries in hydrophobicity and reactivity
This compound Cyclobutane structure with hydroxyl groupSpecific stereochemistry influencing activity

The unique stereochemistry and cyclobutane structure of this compound likely contribute to its distinct biological activity compared to other carbamates .

Q & A

Basic: What analytical methods are recommended for characterizing Benzyl ((1R,2R)-2-hydroxycyclobutyl)carbamate?

Answer:
Key methods include 1H/13C NMR for confirming stereochemistry and functional groups (e.g., carbamate and hydroxycyclobutyl moieties), IR spectroscopy to identify carbonyl (C=O) and hydroxyl (O-H) stretches, and mass spectrometry for molecular weight validation. Flash column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical for purification . For cyclobutane ring strain analysis, X-ray crystallography or NOESY NMR can resolve spatial arrangements .

Advanced: How does the (1R,2R) stereochemistry influence reactivity in ring-opening reactions?

Answer:
The strained cyclobutane ring in the (1R,2R) configuration increases susceptibility to nucleophilic attack. For example, acidic conditions may protonate the hydroxyl group, generating a carbocation intermediate that undergoes ring-opening with nucleophiles (e.g., water or amines). DFT calculations can predict regioselectivity, while kinetic studies (e.g., monitoring by HPLC) quantify reaction rates. Contrast this with (1S,2S) enantiomers to assess stereoelectronic effects .

Basic: What synthetic strategies are used to introduce the carbamate group?

Answer:
The carbamate is typically installed via carbamoylation of the cyclobutanol intermediate. A common method involves reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO3 or N-methylmorpholine) at low temperatures (-20°C to 0°C) to minimize side reactions . Purification via liquid-liquid extraction (e.g., CH2Cl2/H2O) and chromatography ensures high yields .

Advanced: How can enantioselective synthesis of the (1R,2R)-configured cyclobutane be achieved?

Answer:
Use chiral auxiliaries or asymmetric catalysis . For example:

  • Sharpless dihydroxylation or enzyme-mediated resolution to set stereocenters .
  • RuO4-mediated oxidation (generated in situ from RuCl3/NaIO4/CeCl3·7H2O) to stereoselectively functionalize alkenes prior to cyclization .
    Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Basic: What precautions are necessary when handling this compound in the lab?

Answer:

  • Use gloves and goggles to avoid skin/eye contact.
  • Work in a fume hood due to potential volatility of intermediates.
  • Store at 2–8°C under inert gas (N2/Ar) to prevent hydrolysis of the carbamate .
  • Follow protocols for quenching reactive byproducts (e.g., LiAlH4 residues require careful aqueous workup) .

Advanced: How can computational modeling predict biological target interactions?

Answer:

  • Perform molecular docking (e.g., AutoDock Vina) to identify binding pockets in enzymes (e.g., proteases or oxidoreductases).
  • Use MD simulations (GROMACS/AMBER) to assess stability of the cyclobutane ring in active sites.
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Basic: What solvents are compatible with this compound?

Answer:

  • Polar aprotic solvents : THF, DMF, or DMSO for reactions requiring high solubility.
  • Chlorinated solvents : CH2Cl2 or CHCl3 for extractions.
    Avoid protic solvents (e.g., MeOH) if carbamate hydrolysis is a concern .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

  • Dose-response studies : Test across a range of concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Cell line specificity : Compare results in primary vs. immortalized cells (e.g., HEK293 vs. HeLa).
  • Target validation : Use CRISPR knockouts or siRNA silencing to confirm pathway involvement .

Basic: How to confirm the absence of off-target effects in enzyme inhibition assays?

Answer:

  • Use counter-screens against structurally related enzymes (e.g., serine vs. cysteine proteases).
  • Kinase profiling panels (e.g., Eurofins) assess selectivity across 100+ kinases.
  • Crystallographic data (if available) identifies binding modes .

Advanced: What strategies stabilize the cyclobutane ring during long-term storage?

Answer:

  • Lyophilization : Freeze-dry under vacuum to remove hydrolytic agents.
  • Co-crystallization with stabilizing agents (e.g., cyclodextrins).
  • Protection of the hydroxyl group as a silyl ether (e.g., TBSCl) if reversible .

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